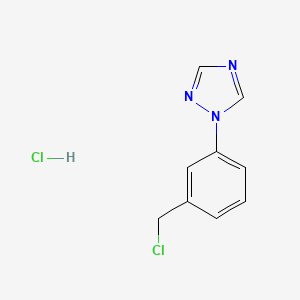![molecular formula C13H9NO3 B11877737 2,3-Dihydrobenzo[g]quinoline-4,5,10(1H)-trione CAS No. 6566-47-8](/img/structure/B11877737.png)
2,3-Dihydrobenzo[g]quinoline-4,5,10(1H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydrobenzo[g]quinoline-4,5,10(1H)-trione is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique trione structure, which consists of three carbonyl groups attached to a quinoline core. The presence of these carbonyl groups imparts significant reactivity to the compound, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrobenzo[g]quinoline-4,5,10(1H)-trione typically involves the cyclocondensation of 2-amino-1,4-naphthoquinone with Meldrum’s acid and substituted benzaldehydes. This reaction proceeds under green conditions, often utilizing microwave irradiation to enhance the reaction rate and yield . The reaction conditions are carefully controlled to ensure the formation of the desired trione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydrobenzo[g]quinoline-4,5,10(1H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the trione into dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include a variety of quinoline derivatives, each with unique functional groups and properties. These derivatives can be further utilized in various applications, including pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
2,3-Dihydrobenzo[g]quinoline-4,5,10(1H)-trione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3-Dihydrobenzo[g]quinoline-4,5,10(1H)-trione involves its interaction with specific molecular targets and pathways. The compound’s trione structure allows it to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and proteins. This interaction can disrupt cellular processes and result in the compound’s bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the presence of hydroxyl groups instead of carbonyl groups.
1,2,3,4-Tetrahydroquinolines: These derivatives have a reduced quinoline core, resulting in different reactivity and properties.
Uniqueness
2,3-Dihydrobenzo[g]quinoline-4,5,10(1H)-trione is unique due to its trione structure, which imparts distinct reactivity and bioactivity. This uniqueness makes it a valuable compound for various applications in chemistry, biology, and industry .
Propiedades
Número CAS |
6566-47-8 |
|---|---|
Fórmula molecular |
C13H9NO3 |
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
5-hydroxy-2,3-dihydrobenzo[g]quinoline-4,10-dione |
InChI |
InChI=1S/C13H9NO3/c15-9-5-6-14-11-10(9)12(16)7-3-1-2-4-8(7)13(11)17/h1-4,16H,5-6H2 |
Clave InChI |
FSQLNBBCVNUWHD-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C2C(=C(C3=CC=CC=C3C2=O)O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11877661.png)



![7-(2-(Methylthio)pyrimidin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B11877672.png)




![[4-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]methanol](/img/structure/B11877714.png)



